2-(4-Fluoro-2,6-dimethoxyphenyl)acetonitrile is an organic compound with the molecular formula C10H12FNO2. This compound features a phenyl ring substituted with a fluorine atom and two methoxy groups, along with an acetonitrile functional group. It is classified as an aromatic nitrile and serves as a significant building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
The compound can be synthesized through various chemical pathways, often involving the reaction of substituted phenyl compounds with acetonitrile derivatives. Its derivatives and related compounds have been studied for their potential biological activities, including anti-inflammatory properties and interactions with specific enzymes.
The synthesis of 2-(4-Fluoro-2,6-dimethoxyphenyl)acetonitrile can be achieved through several methods:
The molecular structure of 2-(4-Fluoro-2,6-dimethoxyphenyl)acetonitrile can be represented as follows:
Property | Value |
---|---|
Molecular Formula | C10H12FNO2 |
Molecular Weight | 197.21 g/mol |
InChI Key | IDBIMKDOHBQBLG-UHFFFAOYSA-N |
Canonical SMILES | COC1=CC(=CC(=C1CC(=N)O)OC)F |
2-(4-Fluoro-2,6-dimethoxyphenyl)acetonitrile can participate in various chemical reactions:
The mechanism of action for 2-(4-Fluoro-2,6-dimethoxyphenyl)acetonitrile primarily involves its ability to interact with specific biological targets due to its structural features:
Studies have indicated that derivatives of this compound can exhibit significant biological activity through these mechanisms.
CAS No.: 2322-77-2
CAS No.: 100572-96-1
CAS No.: 13463-39-3
CAS No.:
CAS No.: 73628-28-1
CAS No.: 668462-13-3